molecular formula C11H14ClN3OS B3268042 n-Hydroxyl-n'-(3-chloro-4-thiomorpholinophenyl)formamidine CAS No. 474652-85-2

n-Hydroxyl-n'-(3-chloro-4-thiomorpholinophenyl)formamidine

Cat. No.: B3268042
CAS No.: 474652-85-2
M. Wt: 271.77 g/mol
InChI Key: PQDAVJYQFZGYFI-UHFFFAOYSA-N
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Description

n-Hydroxyl-n’-(3-chloro-4-thiomorpholinophenyl)formamidine is a chemical compound with the molecular formula C11H14ClN3OS and a molecular weight of 271.77 g/mol This compound is known for its unique structural features, which include a thiomorpholine ring and a chloro-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Hydroxyl-n’-(3-chloro-4-thiomorpholinophenyl)formamidine typically involves the reaction of 3-chloro-4-thiomorpholinophenylamine with formamidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

n-Hydroxyl-n’-(3-chloro-4-thiomorpholinophenyl)formamidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

n-Hydroxyl-n’-(3-chloro-4-thiomorpholinophenyl)formamidine has several scientific research applications:

Mechanism of Action

The mechanism by which n-Hydroxyl-n’-(3-chloro-4-thiomorpholinophenyl)formamidine exerts its effects involves interactions with specific molecular targets and pathways. The thiomorpholine ring and chloro-substituted phenyl group play crucial roles in its activity. These structural features enable the compound to bind to target proteins or enzymes, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Hydroxyl-n’-(3-chloro-4-thiomorpholinophenyl)formamidine is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .

Properties

IUPAC Name

N'-(3-chloro-4-thiomorpholin-4-ylphenyl)-N-hydroxymethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3OS/c12-10-7-9(13-8-14-16)1-2-11(10)15-3-5-17-6-4-15/h1-2,7-8,16H,3-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDAVJYQFZGYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=C(C=C(C=C2)N=CNO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-chloro-4-fluoronitrobenzene (0.070 g, 0.4 mmol) and thiomorpholine (0.165 g, 1.6 mmol) was stirred at 70° C. for 16 hours. The reaction mixture was cooled down to room temperature, concentrated under a reduced pressure and purified by a silica gel column chromatography (developing solvents; chloroform:methanol=9:1) to obtain yellow powdery crystals. Iron powder (0.27 g, 4.83 mmol), isopropanol (0.5 ml) and 1 equivalent of aqueous solution of ammonium chloride (0.12 ml, 0.12 mol) were added thereto, followed by stirring at 70° C. for 16 hours. The reaction mixture was cooled down to room temperature, tetrahydrofuran (0.4 ml) was added thereto and insoluble matters were filtered off using Celite, followed by washing with ethyl acetate (0.4 ml) for four times. The filtrate was concentrated under a reduced pressure and methanol (0.4 ml) and dimethylformamide dimethylacetal (0.095 g, 0.8 mmol) were added thereto, followed by stirring at 70° C. for 64 hours. The reaction mixture was cooled down to room temperature and concentrated under a reduced pressure and methanol (0.4 ml) and hydroxylamine hydrochloride (0.033 g, 0.48 mmol) were added thereto, followed by stirring at room temperature for 6 hours. The reaction mixture was concentrated under a reduced pressure and a saturated aqueous solution of sodium hydrogen carbonate (0.4 ml) was added thereto, followed by extracting with ethyl acetate. The organic layer was concentrated under a reduced pressure, purified by an NH type silica gel column chromatography (developing solvents; n-hexane:ethyl acetate=1:1) and recrystallized from ethyl acetate/n-hexane to obtain the title compound (0.026 g) (the compound 3 in Table 1 which will be shown after) in colorless powder.
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
0.07 g
Type
reactant
Reaction Step Two
Quantity
0.165 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.12 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.27 g
Type
catalyst
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Quantity
0.033 g
Type
reactant
Reaction Step Four
Quantity
0.4 mL
Type
solvent
Reaction Step Four
Quantity
0.095 g
Type
reactant
Reaction Step Five
Quantity
0.4 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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n-Hydroxyl-n'-(3-chloro-4-thiomorpholinophenyl)formamidine
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Reactant of Route 6
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